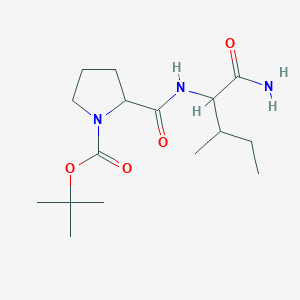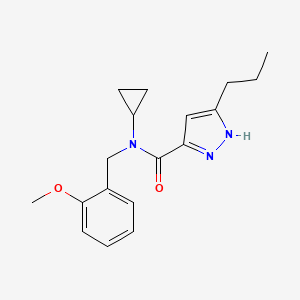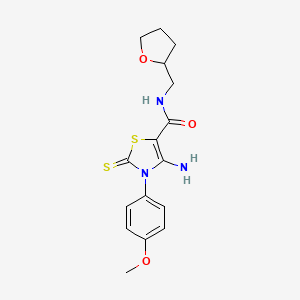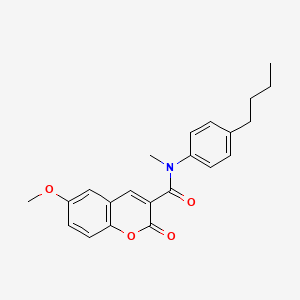
1-(tert-butoxycarbonyl)prolylisoleucinamide
Descripción general
Descripción
“1-(tert-butoxycarbonyl)prolylisoleucinamide” is a chemical compound that is used in peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as the N α-amino protecting group, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The use of the tert-butoxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Aplicaciones Científicas De Investigación
Spirolactams as Conformationally Restricted Pseudopeptides
The synthesis and conformational analysis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes demonstrate their utility as constrained surrogates for the Pro-Leu and Gly-Leu dipeptides. These compounds are utilized in peptide synthesis, offering mimetics for gamma-turns and distorted type II beta-turns. This showcases the role of 1-(tert-butoxycarbonyl)prolylisoleucinamide derivatives in the study of peptide conformations and potential applications in drug design and protein engineering (Fernandez et al., 2002).
Enhanced Fluorination Techniques
The development of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrates the role of tert-butyl-based compounds in improving fluorination reactions. This is critical for drug discovery and the synthesis of fluorinated compounds, given the unique properties that fluorine atoms impart to molecules. The use of such compounds provides safer, more stable, and efficient pathways for introducing fluorine into target molecules, underscoring the broad applicability of tert-butyl-based reagents in chemical synthesis and pharmaceutical development (Umemoto et al., 2010).
Advances in Peptide Synthesis
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols in peptide synthesis without the need for a base demonstrates the versatility and efficiency of tert-butyl-based protecting groups in synthesizing complex organic molecules. This chemoselective approach allows for high-yield, mild condition reactions that are fundamental in the production of peptides and related compounds for research and therapeutic uses (Ouchi et al., 2002).
Metabolic Engineering for Sustainable Production
The metabolic engineering of cyanobacteria to produce 1-butanol directly from carbon dioxide using pathways that include tert-butyl-based intermediates represents a pivotal step towards leveraging biotechnological approaches for sustainable chemical synthesis. This not only illustrates the potential for converting CO2 into valuable chemical commodities but also highlights the broader applications of tert-butyl-based compounds in facilitating novel metabolic pathways for biofuel production, thereby contributing to renewable energy initiatives and carbon recycling strategies (Lan & Liao, 2011).
Safety and Hazards
The safety data sheet for a similar compound, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
N-t-BOC-MDMA, a chemical compound which can be both a synthetic precursor to, or a prodrug of the empathogenic drug MDMA, was first identified in Australia in 2015 as a seizure by customs, and has subsequently been found in China, the Netherlands, and other European countries . This suggests that compounds with the tert-butoxycarbonyl (Boc) group may have potential applications in the development of new drugs .
Propiedades
IUPAC Name |
tert-butyl 2-[(1-amino-3-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-6-10(2)12(13(17)20)18-14(21)11-8-7-9-19(11)15(22)23-16(3,4)5/h10-12H,6-9H2,1-5H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQDNQOEVBFEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-butoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4057621.png)


![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)
![2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4057660.png)
![ethyl N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B4057669.png)

![4-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4057690.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)